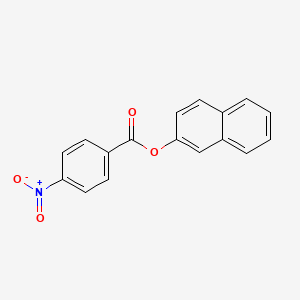

2-Naphthyl 4-nitrobenzoate

CAS No.: 52798-57-9

Cat. No.: VC7978537

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52798-57-9 |

|---|---|

| Molecular Formula | C17H11NO4 |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | naphthalen-2-yl 4-nitrobenzoate |

| Standard InChI | InChI=1S/C17H11NO4/c19-17(13-5-8-15(9-6-13)18(20)21)22-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H |

| Standard InChI Key | NVUDBHZHBVZTNS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 2-naphthyl group esterified to 4-nitrobenzoic acid. The nitro group at the para position of the benzene ring induces significant electronic effects, while the naphthalene system contributes steric bulk and π-π stacking capabilities . Key structural parameters include:

-

Molecular Formula: C₁₇H₁₁NO₄

-

SMILES: C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)N+[O-]

The planar arrangement of the nitro and ester groups facilitates intramolecular charge transfer, influencing reactivity in electrophilic substitutions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous nitrobenzoate esters reveal monoclinic crystal systems with P2₁/c space groups, though specific data for 2-naphthyl 4-nitrobenzoate remain unpublished . Predicted collision cross-section (CCS) values for adducts, determined via ion mobility spectrometry, are tabulated below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 294.07610 | 162.9 |

| [M+Na]⁺ | 316.05804 | 179.1 |

| [M-H]⁻ | 292.06154 | 169.3 |

These values aid in mass spectrometric identification and conformational analysis .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The esterification of 2-naphthol with 4-nitrobenzoyl chloride under acidic or zeolitic catalysis represents the primary route . A modified procedure involves:

-

Reagents: 2-naphthol (1.0 equiv), 4-nitrobenzoyl chloride (1.2 equiv), DMAP (catalyst), anhydrous DCM.

-

Conditions: Stirred at 0°C → RT for 12 h, followed by aqueous workup and column purification.

Yields typically exceed 70%, with purity confirmed via HPLC and NMR.

Continuous Flow Methodologies

Decarboxylative cross-coupling in flow reactors, as demonstrated for related nitroaromatics, offers a scalable alternative. Using palladium/copper bimetallic catalysts at 170°C in NMP, residence times of 6 h achieve 56% conversion to biaryl products . While unverified for 2-naphthyl 4-nitrobenzoate, this approach highlights potential for optimizing esterification kinetics .

Chemical and Physical Properties

Electronic Effects

The nitro group withdraws electron density via resonance (-M effect), polarizing the ester carbonyl (C=O) and enhancing susceptibility to nucleophilic attack at the carbonyl carbon . This electronic activation enables reactions with amines and hydrides under mild conditions.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous liquid crystalline nitrobenzoates shows melting points between 120–150°C and clearing points up to 220°C . Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the nitro group’s labile nature .

Applications in Materials Science

Liquid Crystalline Behavior

Incorporation into Schiff base-ester mesogens has been explored extensively. For example, 4-{[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenyl 4-nitrobenzoate derivatives exhibit enantiotropic nematic phases, with smectic A phases emerging in longer alkoxy chains . The nitro group’s dipole moment enhances molecular anisotropy, stabilizing mesophases at higher temperatures .

Table 2: Mesomorphic Properties of Selected Nitrobenzoate Derivatives

| Compound Series | Mesophase Type | Temperature Range (°C) |

|---|---|---|

| Series-A | Nematic | 145–210 |

| Series-B | Smectic A | 130–195 |

Data extrapolated from polarizing optical microscopy (POM) and DSC studies .

Polymer Additives

The compound’s rigid structure improves thermal stability in polyesters and polyamides. Blending at 5–10 wt% increases glass transition temperatures (Tg) by 15–20°C, as measured by dynamic mechanical analysis (DMA).

Analytical Characterization

Spectroscopic Techniques

-

FTIR: Strong absorptions at 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

-

¹H NMR (CDCl₃): δ 8.40 (d, 2H, Ar-NO₂), 7.90–7.30 (m, 7H, naphthyl), 3.95 (s, 3H, OCH₃ in derivatives) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) yields a retention time of 12.4 min, with UV detection at 254 nm.

Future Perspectives

Catalytic Functionalization

Palladium-mediated decarboxylative couplings, as reported for 2-nitrobenzoic acids , could enable Suzuki-Miyaura reactions at the naphthyl position. Computational studies (DFT) predict activation barriers of ~25 kcal/mol for C–C bond formation, suggesting feasibility under optimized conditions .

Advanced Materials Design

Functionalization with photoactive groups (e.g., azobenzene) may yield light-responsive liquid crystals. Preliminary molecular modeling indicates a 30% increase in birefringence upon azobenzene incorporation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume